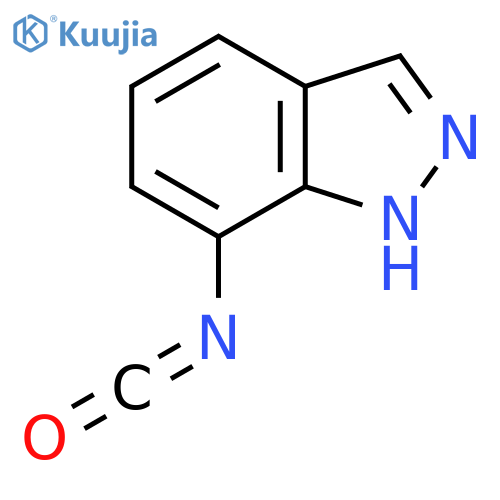Cas no 2649023-31-2 (7-isocyanato-1H-indazole)

7-isocyanato-1H-indazole structure
商品名:7-isocyanato-1H-indazole
7-isocyanato-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 7-isocyanato-1H-indazole
- 2649023-31-2
- EN300-1843796
-
- インチ: 1S/C8H5N3O/c12-5-9-7-3-1-2-6-4-10-11-8(6)7/h1-4H,(H,10,11)
- InChIKey: BGDVOYYQVUKSAT-UHFFFAOYSA-N
- ほほえんだ: O=C=NC1=CC=CC2C=NNC=21
計算された属性
- せいみつぶんしりょう: 159.043261791g/mol
- どういたいしつりょう: 159.043261791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 58.1Ų
7-isocyanato-1H-indazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1843796-0.1g |
7-isocyanato-1H-indazole |
2649023-31-2 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1843796-0.25g |
7-isocyanato-1H-indazole |
2649023-31-2 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1843796-0.5g |
7-isocyanato-1H-indazole |
2649023-31-2 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1843796-0.05g |
7-isocyanato-1H-indazole |
2649023-31-2 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1843796-2.5g |
7-isocyanato-1H-indazole |
2649023-31-2 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1843796-5.0g |
7-isocyanato-1H-indazole |
2649023-31-2 | 5g |
$2981.0 | 2023-06-01 | ||
| Enamine | EN300-1843796-1g |
7-isocyanato-1H-indazole |
2649023-31-2 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1843796-5g |
7-isocyanato-1H-indazole |
2649023-31-2 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1843796-1.0g |
7-isocyanato-1H-indazole |
2649023-31-2 | 1g |
$1029.0 | 2023-06-01 | ||
| Enamine | EN300-1843796-10g |
7-isocyanato-1H-indazole |
2649023-31-2 | 10g |
$3622.0 | 2023-09-19 |
7-isocyanato-1H-indazole 関連文献
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
2649023-31-2 (7-isocyanato-1H-indazole) 関連製品
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
